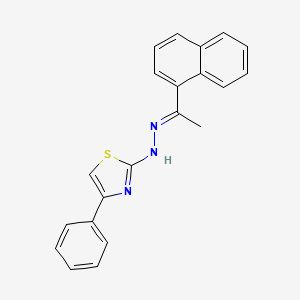
(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, an ethanone moiety, and a thiazolyl hydrazone linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 1-(1-naphthyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
化学反应分析
Types of Reactions
(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthyl ethanone oxides.
Reduction: Formation of naphthyl ethanone hydrazine derivatives.
Substitution: Formation of halogenated naphthyl ethanone derivatives.
科学研究应用
(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of (1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone: Similar in structure but with different substituents on the naphthyl or thiazolyl rings.
This compound: Similar in structure but with different functional groups attached to the ethanone moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
属性
分子式 |
C21H17N3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-[(E)-1-naphthalen-1-ylethylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H17N3S/c1-15(18-13-7-11-16-8-5-6-12-19(16)18)23-24-21-22-20(14-25-21)17-9-3-2-4-10-17/h2-14H,1H3,(H,22,24)/b23-15+ |
InChI 键 |
ZCFVWMWYTALSNL-HZHRSRAPSA-N |
手性 SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















